molecular formula C11H11NO2 B057532 2,3-Quinolinedimethanol CAS No. 57032-14-1

2,3-Quinolinedimethanol

Cat. No. B057532
CAS RN: 57032-14-1
M. Wt: 189.21 g/mol
InChI Key: UMELLZWPUHQWTB-UHFFFAOYSA-N
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Description

“2,3-Quinolinedimethanol” is a chemical compound with the molecular formula C11H11NO2 . It is also known by the name [2-(hydroxymethyl)quinolin-3-yl]methanol .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Photovoltaic Applications

Among many chemical compounds synthesized for third-generation photovoltaic applications, quinoline derivatives have recently gained popularity . This work reviews the latest developments in the quinoline derivatives (metal complexes) for applications in the photovoltaic cells . Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have excellent mechanical properties and plastic characteristics (e.g. ease of production, shape, malleability, colouring, etc.) .

Transistors

Quinoline derivatives are also used in transistors . They have similar optoelectronic properties as those of conventional semiconductors .

Biomedical Applications

The compounds are also being considered as materials for biomedical applications . They have potential for use in various biomedical fields due to their unique properties .

Synthetic Approaches

The mild oxidation of the alcoholic side chain of 2-chloroquinolin-3-yl methanol was reported to proceed smoothly using both diethyl diazene-1,2-dicarboxylate (DEAD) and a catalytic amount of zinc bromide in Ph-CH3 at refluxing temperature for 2 h to afford 2-chloroquinoline-3-carbaldehyde .

properties

IUPAC Name

[2-(hydroxymethyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELLZWPUHQWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458687
Record name 2,3-Quinolinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57032-14-1
Record name 2,3-Quinolinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)quinolin-2-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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